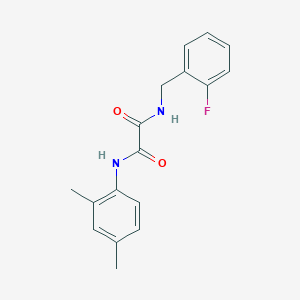

N1-(2,4-dimethylphenyl)-N2-(2-fluorobenzyl)oxalamide

Description

N1-(2,4-Dimethylphenyl)-N2-(2-fluorobenzyl)oxalamide is a synthetic oxalamide derivative characterized by two aromatic substituents: a 2,4-dimethylphenyl group at the N1 position and a 2-fluorobenzyl group at the N2 position. Oxalamides are a versatile class of compounds with applications ranging from flavor enhancers (e.g., umami agonists) to pharmaceuticals (e.g., antiviral or enzyme inhibitors) . The methyl groups on the phenyl ring may enhance lipophilicity, while the fluorine atom could influence electronic properties and metabolic resistance .

Properties

IUPAC Name |

N'-(2,4-dimethylphenyl)-N-[(2-fluorophenyl)methyl]oxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17FN2O2/c1-11-7-8-15(12(2)9-11)20-17(22)16(21)19-10-13-5-3-4-6-14(13)18/h3-9H,10H2,1-2H3,(H,19,21)(H,20,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXHZNFPAKDBRCW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC(=O)C(=O)NCC2=CC=CC=C2F)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17FN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2,4-dimethylphenyl)-N2-(2-fluorobenzyl)oxalamide typically involves the reaction of 2,4-dimethylaniline with 2-fluorobenzylamine in the presence of oxalyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the oxalyl chloride. The general reaction scheme is as follows:

Step 1: Preparation of oxalyl chloride solution in anhydrous dichloromethane.

Step 2: Addition of 2,4-dimethylaniline to the oxalyl chloride solution, followed by stirring at low temperature.

Step 3: Gradual addition of 2-fluorobenzylamine to the reaction mixture, followed by stirring at room temperature.

Step 4: Purification of the product through recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the implementation of stringent quality control measures ensures the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

N1-(2,4-dimethylphenyl)-N2-(2-fluorobenzyl)oxalamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of halogenated derivatives.

Scientific Research Applications

N1-(2,4-dimethylphenyl)-N2-(2-fluorobenzyl)oxalamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development and therapeutic applications.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N1-(2,4-dimethylphenyl)-N2-(2-fluorobenzyl)oxalamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

N1-(2,4-Dimethoxybenzyl)-N2-(2-(Pyridin-2-yl)ethyl)oxalamide (S336, FEMA 4233)

- Structure : Features a 2,4-dimethoxybenzyl (electron-donating groups) and a pyridinylethyl moiety.

- Applications: Approved globally as a flavor enhancer (Savorymyx® UM33) to reduce monosodium glutamate (MSG) in foods .

- Toxicology: No observed adverse effect level (NOEL) of 100 mg/kg/day in rats, with a safety margin exceeding 33 million due to low exposure levels (0.0002–0.003 μg/kg/day) .

- Metabolism : Rapidly metabolized via hydrolysis and oxidation without significant cytochrome P450 (CYP) inhibition .

N1-(2,3-Dimethoxybenzyl)-N2-(2-(Pyridin-2-yl)ethyl)oxalamide (S5456)

Comparison with Target Compound :

- The 2-fluorobenzyl group may offer greater steric hindrance than pyridinylethyl, affecting receptor interaction .

Antiviral and Enzyme-Targeting Oxalamides

Cytochrome P450 4F11-Activated Inhibitors (Compounds 16–23, 28–29)

- Structure : Varied aryl substituents (e.g., 4-methoxyphenethyl, 3-chloro-4-fluorophenyl).

- Key Example: N1-(3-Chloro-4-fluorophenyl)-N2-(4-methoxyphenethyl)-oxalamide (28) exhibited 64% yield and confirmed structure via NMR/ESI-MS.

Comparison with Target Compound :

- The target compound’s 2-fluorobenzyl group differs from the 4-methoxyphenethyl in Compound 28, which may alter solubility and CYP activation. Antiviral compounds prioritize chlorophenyl and heterocyclic groups, whereas the target’s dimethylphenyl group may favor metabolic stability .

Substituent Effects on Physicochemical Properties

Biological Activity

N1-(2,4-Dimethylphenyl)-N2-(2-fluorobenzyl)oxalamide is a synthetic compound belonging to the oxalamide class, which has garnered interest due to its potential biological activities, particularly in medicinal chemistry. This article reviews the synthesis, biological activities, mechanisms of action, and relevant case studies related to this compound.

Chemical Structure and Synthesis

The molecular formula of this compound is with a molecular weight of approximately 303.33 g/mol. The compound is synthesized through the reaction of 2,4-dimethylaniline with 2-fluorobenzylamine in the presence of oxalyl chloride under controlled conditions. The general synthetic route includes:

- Preparation of Oxalyl Chloride : Dissolve oxalyl chloride in anhydrous dichloromethane.

- Addition of 2,4-Dimethylaniline : Stir at low temperature.

- Addition of 2-Fluorobenzylamine : Gradually mix into the reaction mixture.

- Purification : Recrystallization or column chromatography to isolate the product.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have shown that this compound can inhibit the growth of various cancer cell lines. For instance:

- Cell Lines Tested : MCF-7 (breast cancer) and MDA-MB-231 (triple-negative breast cancer).

- IC50 Values : The compound demonstrated IC50 values of 6.37 µM against MDA-MB-231 cells, indicating potent antiproliferative effects.

These findings suggest that the compound may modulate pathways involved in cell cycle regulation and apoptosis.

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets:

- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in cancer progression.

- Receptor Modulation : It could bind to receptors that regulate cell proliferation and survival pathways.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, a comparison with similar oxalamide derivatives is essential:

| Compound Name | Structure | IC50 (µM) | Notable Activity |

|---|---|---|---|

| N1-(3,5-Dimethylphenyl)-N2-(2-fluorobenzyl)oxalamide | Structure | 5.23 | Anticancer |

| N1-(4-Methoxyphenyl)-N2-(3-fluorobenzyl)oxalamide | Structure | 8.45 | Antimicrobial |

The structural diversity among these compounds contributes to variations in their biological activities.

Case Studies

Several case studies have highlighted the potential applications of this compound:

-

In Vivo Efficacy : In xenograft models, this compound showed enhanced antitumor efficacy compared to traditional chemotherapeutics.

- Study Reference : A study conducted on SKM-1 xenograft models indicated significant tumor reduction upon treatment with the compound.

- Pharmacokinetics : The pharmacokinetic profile demonstrated favorable absorption and distribution characteristics in animal models, suggesting potential for clinical development.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.